molecular formula C9H10BrCl2N B1448378 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1803607-64-8

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1448378
M. Wt: 282.99 g/mol
InChI Key: IKCPHNLBRQTAOR-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803607-64-8 . It has a molecular weight of 282.99 and its IUPAC name is 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Scientific Research Applications

Synthesis of Neurological Agents

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride serves as a precursor in the synthesis of competitive AMPA receptor antagonists, such as SPD 502, which are critical in neurological research and potential therapeutic applications. The synthesis involves multiple steps, including nitration, methylation, reduction, Sandmeyer isatin synthesis, Suzuki coupling, and condensation, highlighting the compound's versatility as a building block in complex organic syntheses (Geng Min, 2011).

Photochromic Material Development

The compound also plays a role in the development of photochromic materials. For instance, the Duff formylation of derivatives of 5-bromo-8-hydroxyquinoline, followed by condensation with other compounds, can lead to the creation of new photochromic substances. These materials exhibit significant changes in color upon exposure to light, making them suitable for various applications, including smart windows and photochromic lenses (N. A. Voloshin et al., 2008).

Organic Synthesis and Methodology

In organic synthesis, the compound is utilized in bromination reactions and as an intermediate for the creation of quinoline derivatives, demonstrating its importance in synthetic chemistry. It facilitates efficient and selective synthesis processes, contributing to the development of new molecules with potential biological and pharmaceutical applications (A. Şahin et al., 2008).

Medicinal Chemistry

In medicinal chemistry, derivatives of 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride are valuable for synthesizing compounds with potential therapeutic uses. For example, its derivatives have been synthesized as intermediates in the development of PI3K/mTOR inhibitors, which are significant in cancer research and treatment strategies (Fei Lei et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCPHNLBRQTAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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